
The Discovery and Synthesis of IDH-305
(Olutasidenib): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: IDH-305

Cat. No.: B612231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
IDH-305, also known as Olutasidenib (FT-2102), is a potent and selective inhibitor of mutant

isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers,

including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations

lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which

drives oncogenesis through epigenetic dysregulation. IDH-305 allosterically inhibits the mutant

IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular

differentiation. This whitepaper provides an in-depth technical guide to the discovery, synthesis,

and preclinical evaluation of IDH-305, presenting key data in structured tables, detailing

experimental protocols, and visualizing critical pathways and workflows.

Discovery of IDH-305
The discovery of IDH-305 stemmed from a focused effort to identify selective inhibitors of the

mutant forms of IDH1. The initial lead compound, a 3-pyrimidin-4-yl-oxazolidin-2-one, was

identified through high-throughput screening. This lead was then subjected to an extensive lead

optimization campaign to improve potency, selectivity, and pharmacokinetic properties.
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The optimization process focused on modifying the core scaffold to enhance binding to an

allosteric pocket of the mutant IDH1 enzyme. Structure-activity relationship (SAR) studies

guided the iterative design and synthesis of analogs with improved cellular activity and

metabolic stability. A significant breakthrough was the identification of a brain-penetrant

compound, a critical feature for treating gliomas. This effort culminated in the selection of IDH-
305 as the clinical candidate.[1] Preclinical characterization demonstrated its ability to reduce

2-HG levels in vivo and inhibit tumor growth in a patient-derived xenograft model.[1]

Synthesis of IDH-305 (Olutasidenib)
The synthesis of Olutasidenib is a multi-step process involving the preparation of two key

intermediates, followed by their coupling. A representative synthetic route is outlined below.[2]

Synthesis of Key Intermediates
Intermediate 1: 5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

This intermediate can be prepared from 5-fluoropyridine-2-carbonitrile. A common method

involves reaction with hydrazine hydrate in an ethanol solvent.[3]

Intermediate 2: (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride

The synthesis of this chiral intermediate is a critical step. While specific details of the industrial

synthesis are proprietary, analogous syntheses of similar chiral aminoethyl quinolinones have

been reported, often involving asymmetric synthesis or chiral resolution.[4]

Final Coupling Step
The final step in the synthesis of Olutasidenib involves the coupling of 5-fluoro-1-methyl-6-oxo-

1,6-dihydropyridine-2-carbonitrile with (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one.[2] The

reaction is typically carried out in the presence of a non-nucleophilic base such as

diisopropylethylamine (DIEA) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at

elevated temperatures.[2]

Mechanism of Action
Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).

Mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite 2-
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hydroxyglutarate (2-HG). IDH-305 is an allosteric inhibitor that selectively binds to the mutant

IDH1 enzyme, locking it in an inactive conformation.[5] This prevents the reduction of α-KG to

2-HG, thereby lowering intracellular 2-HG levels.[6] The reduction in 2-HG restores the activity

of α-KG-dependent dioxygenases, such as TET2, leading to DNA and histone demethylation

and subsequent cellular differentiation.[7]

Mechanism of Action of IDH-305 (Olutasidenib)
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Caption: Signaling pathway illustrating the normal function of wild-type IDH1, the oncogenic

activity of mutant IDH1, and the inhibitory action of IDH-305.

Quantitative Data
The following tables summarize the key quantitative data for IDH-305 (Olutasidenib).

Table 1: In Vitro Potency of IDH-305
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Target IC50 (nM)

Mutant IDH1 (R132H) 27[8]

Mutant IDH1 (R132C) 28[8]

Wild-Type IDH1 6140[8]

Table 2: Cellular Activity of IDH-305

Cell Line IC50 for 2-HG Reduction (nM)

U87MG (IDH1 R132H) 8-116[9][10]

HT1080 (IDH1 R132C) 8-116[9][10]

Primary Human AML Cells 8-116[9][10]

Table 3: Pharmacokinetic Parameters of IDH-305 (Olutasidenib) in Humans

Parameter Value

Time to Maximum Concentration (Tmax) ~4 hours[11]

Half-life (t1/2) 67 hours[12]

Protein Binding ~93%[12]

Experimental Protocols
Mutant IDH1 Enzyme Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the production of NADPH by the

mutant IDH1 enzyme.

Materials:

Purified recombinant mutant IDH1 (R132H or R132C) enzyme

α-ketoglutarate (α-KG)
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NADPH

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

96-well microplate

Plate reader capable of measuring absorbance at 340 nm

Procedure:

Prepare a reaction mixture containing the assay buffer, mutant IDH1 enzyme, and α-KG.

Add varying concentrations of IDH-305 or control compound to the wells of the microplate.

Initiate the reaction by adding NADPH to each well.

Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

The rate of NADPH consumption is proportional to the enzyme activity.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.
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Biochemical Assay Workflow for IDH1 Inhibition

1. Prepare Reaction Mix
(Buffer, Mutant IDH1, α-KG)
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Caption: Workflow for the biochemical assay to determine the IC50 of IDH-305 against mutant

IDH1.

Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay
This assay quantifies the level of the oncometabolite 2-HG in cells treated with an inhibitor.

Materials:

IDH1 mutant cell line (e.g., U87MG-IDH1 R132H)

Cell culture medium and supplements

IDH-305 or control compound
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Methanol

Chloroform

Water (LC-MS grade)

Internal standard (e.g., 13C5-2-HG)

LC-MS/MS system

Procedure:

Seed IDH1 mutant cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with varying concentrations of IDH-305 or control compound for a specified

period (e.g., 48 hours).

Aspirate the medium and quench the metabolism by adding ice-cold 80% methanol.

Scrape the cells and collect the cell lysate.

Perform a liquid-liquid extraction using chloroform and water to separate the polar

metabolites.

Collect the aqueous layer containing 2-HG and the internal standard.

Analyze the samples by LC-MS/MS to quantify the amount of 2-HG.

Normalize the 2-HG levels to the cell number or protein concentration and calculate the IC50

for 2-HG reduction.

dotdot digraph "Cellular_2HG_Assay_Workflow" { graph [fontname="Arial", fontsize=12,

labelloc="t", label="Cellular 2-HG Measurement Workflow", rankdir="TB", splines=ortho,

nodesep=0.5, size="7.6,6"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10,

fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial",

fontsize=9, color="#5F6368", fontcolor="#202124"];
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"Cell_Seeding" [label="1. Seed IDH1 Mutant Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Compound_Treatment" [label="2. Treat with IDH-305", fillcolor="#FBBC05",

fontcolor="#202124"]; "Metabolite_Extraction" [label="3. Quench and Extract\nMetabolites",

fillcolor="#34A853", fontcolor="#FFFFFF"]; "Phase_Separation" [label="4. Liquid-Liquid

Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "LCMS_Analysis" [label="5. Analyze

Aqueous Layer\nby LC-MS/MS", shape=parallelogram, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; "Data_Analysis" [label="6. Quantify 2-HG and\nDetermine IC50",

shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

"Cell_Seeding" -> "Compound_Treatment"; "Compound_Treatment" -> "Metabolite_Extraction";

"Metabolite_Extraction" -> "Phase_Separation"; "Phase_Separation" -> "LCMS_Analysis";

"LCMS_Analysis" -> "Data_Analysis"; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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